Chemical structure and properties of Methyl 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinate
Chemical structure and properties of Methyl 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinate
An In-depth Technical Guide to Methyl 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinate: A Novel Scaffold for Drug Discovery
This technical guide provides a comprehensive overview of Methyl 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinate, a novel chemical entity with significant potential in medicinal chemistry. Given the compound's novelty, this document synthesizes predictive data based on the well-established chemistry of its constituent moieties: the methyl picolinate core, the pyridin-3-yl substituent, and the trifluoromethyl group. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, characterization, and potential therapeutic applications.
Introduction: The Convergence of Three Privileged Scaffolds
The pyridine ring is a cornerstone in medicinal chemistry, with over 54 FDA-approved drugs containing this azaheterocycle between 2014 and 2023.[1] Its ability to act as a bioisostere for benzene, engage in hydrogen bonding, and modulate physicochemical properties makes it a "privileged" scaffold in drug design.[1][2] The incorporation of a trifluoromethyl (-CF3) group is another widely used strategy in modern drug development.[3][4][5] The strong electron-withdrawing nature of the -CF3 group enhances metabolic stability, increases lipophilicity, and can significantly improve a compound's binding affinity to biological targets.[3][5][6]
Methyl 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinate brings these two powerful pharmacophores together on a methyl picolinate framework. Picolinates and their derivatives are also prevalent in biologically active molecules and serve as versatile synthetic intermediates.[7][8] The unique combination of these three components suggests that this molecule possesses a novel chemical space with potential for a range of therapeutic applications, from oncology to neurodegenerative diseases.
Chemical Structure and Nomenclature
The chemical structure of the title compound is as follows:
Chemical Structure:
-
A pyridine ring with a methyl carboxylate group at the 2-position (a picolinate).
-
A pyridin-3-yl group attached to the 3-position of the picolinate ring.
-
A trifluoromethyl group at the 6-position of the picolinate ring.
IUPAC Name: Methyl 3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine-2-carboxylate
Molecular Formula: C₁₃H₉F₃N₂O₂
Canonical SMILES: COC(=O)C1=C(C=C(N=C1)C(F)(F)F)C2=CN=CC=C2
Proposed Synthesis and Workflow
While a specific synthetic route for this compound is not yet published, a plausible and efficient synthesis can be designed using modern cross-coupling methodologies. A Suzuki coupling reaction is proposed here, which is a robust and widely used method for the formation of C-C bonds between aromatic rings.
Proposed Synthetic Scheme:
The synthesis would involve the coupling of a halogenated 6-(trifluoromethyl)picolinate with a pyridine-3-boronic acid derivative.
Step 1: Synthesis of Methyl 3-bromo-6-(trifluoromethyl)picolinate (Intermediate 1)
This starting material can be synthesized from commercially available 3-methyl-6-(trifluoromethyl)pyridine through a series of oxidation and halogenation reactions, followed by esterification.
Step 2: Suzuki Coupling
Intermediate 1 would then be coupled with pyridine-3-boronic acid in the presence of a palladium catalyst, a base, and a suitable solvent system.
Detailed Experimental Protocol (Proposed):
-
Reaction Setup: To a dried Schlenk flask, add Methyl 3-bromo-6-(trifluoromethyl)picolinate (1.0 eq), pyridine-3-boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base: Add a degassed solvent mixture, for example, a 3:1 mixture of dioxane and water. Add a base, such as sodium carbonate (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 90-100 °C under an inert atmosphere (e.g., argon or nitrogen) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.
Synthesis Workflow Diagram:
Caption: Proposed Suzuki coupling workflow for the synthesis of the title compound.
Physicochemical Properties (Predicted)
The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the predicted properties for Methyl 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinate.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 298.22 g/mol | Adherence to Lipinski's Rule of Five (<500 Da) suggests good potential for oral bioavailability. |
| logP | ~2.5 - 3.5 | Indicates moderate lipophilicity, which is favorable for cell membrane permeability.[9] |
| Hydrogen Bond Donors | 0 | The absence of hydrogen bond donors can improve membrane permeability. |
| Hydrogen Bond Acceptors | 4 | The nitrogen atoms and oxygen atoms can act as hydrogen bond acceptors, influencing solubility and target binding. |
| pKa (most basic) | ~3.0 - 4.0 | The pyridine nitrogens are weakly basic, which will affect the compound's charge state at physiological pH. |
| Polar Surface Area | ~58.5 Ų | A lower polar surface area is generally associated with better cell penetration. |
Experimental Protocols for Property Determination:
-
logP (Octanol-Water Partition Coefficient): Determined experimentally using the shake-flask method or calculated using software based on fragmental contributions.
-
pKa: Measured by potentiometric titration or UV-Vis spectroscopy.
-
Solubility: Determined in various solvents (e.g., water, PBS, DMSO) using methods like HPLC with a calibration curve.
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound.
¹H NMR Spectroscopy:
-
Aromatic Protons: Expect a series of doublets and triplets in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons on both pyridine rings. The electron-withdrawing effects of the trifluoromethyl and ester groups will shift the protons on the picolinate ring downfield.
-
Methyl Protons: A singlet around δ 3.9-4.1 ppm corresponding to the methyl ester protons.
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: A signal in the downfield region (δ 160-170 ppm) for the ester carbonyl carbon.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 120-160 ppm). The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
Methyl Carbon: A signal around δ 52-55 ppm for the methyl ester carbon.
Infrared (IR) Spectroscopy:
-
C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹ for the ester carbonyl group.
-
C-F Stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹ characteristic of the trifluoromethyl group.
-
Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS):
-
Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Standard Spectroscopic Analysis Workflow:
Caption: Standard workflow for spectroscopic characterization of a novel compound.
Reactivity and Chemical Properties
The electronic properties of the substituents will govern the reactivity of the molecule.
-
Electron-Deficient Picolinate Ring: The trifluoromethyl group is a strong electron-withdrawing group, making the picolinate ring electron-deficient. This deactivates the ring towards electrophilic aromatic substitution but makes it more susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the -CF3 group.
-
Basicity of Pyridine Nitrogens: The trifluoromethyl group will also reduce the basicity of the nitrogen atom in the picolinate ring. The nitrogen on the pyridin-3-yl ring will be more basic.
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This provides a handle for further chemical modification, such as amide bond formation.
Potential Applications in Drug Development
The unique structural features of Methyl 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinate suggest several potential therapeutic applications.
-
Kinase Inhibition: Many kinase inhibitors feature a substituted pyridine core. The structure of this molecule could be tailored to fit into the ATP-binding pocket of various kinases, making it a candidate for anticancer therapies.[2][10]
-
CNS Disorders: The moderate lipophilicity and polar surface area suggest that this compound may have the potential to cross the blood-brain barrier. Pyridine derivatives have been explored for a variety of central nervous system disorders.
-
Metabolic Diseases: Certain chromium picolinate complexes have been investigated for their role in glucose metabolism.[11][12][13] While this compound does not contain chromium, the picolinate scaffold itself is of interest in metabolic research.
Hypothetical Signaling Pathway Interaction:
The following diagram illustrates a hypothetical mechanism where a derivative of this compound could act as a kinase inhibitor, a common mode of action for pyridine-containing drugs.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
Methyl 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinate represents a promising, yet unexplored, chemical scaffold. By combining the privileged structures of pyridine and the trifluoromethyl group within a picolinate framework, this molecule offers a unique set of physicochemical and electronic properties. The proposed synthetic route via Suzuki coupling provides a viable path to its synthesis, and its predicted properties suggest good drug-like characteristics. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is highly warranted to unlock its full potential in the field of drug discovery.
References
-
Yashima, Y. (n.d.). CF3 - Pyridine Compounds PRODUCTS LIST. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Methylpyridine. Retrieved from [Link]
-
MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
- Google Patents. (n.d.). US2807618A - Synthesis of pyridine and 3-picoline.
-
Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic) 3. Retrieved from [Link]
-
Wikipedia. (n.d.). Chromium(III) picolinate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
- Google Patents. (n.d.). US5677461A - Method for producing chromium picolinate complex.
-
PubMed. (n.d.). The potential value and toxicity of chromium picolinate as a nutritional supplement, weight loss agent and muscle development agent. Retrieved from [Link]
-
IntechOpen. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Retrieved from [Link]
-
PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
ResearchGate. (2016, September 15). (PDF) Effects of Chromium Picolinate Supplementation on Control of Metabolic Variables: A Systematic Review. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 3-Methylpyridine (FDB004416). Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Chromium picolinate – Knowledge and References. Retrieved from [Link]
-
IJEI Journal. (2022, October). Spectroscopic analysis of 2,5-Disubstituted Pyridine Derivatives: Part III. Retrieved from [Link]
-
MDPI. (2006, February 25). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Retrieved from [Link]
-
ResearchGate. (2025, July 1). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
- Google Patents. (n.d.). US4650875A - Preparation of (trifluoromethyl)pyridines.
-
MDPI. (2022, September 7). Evaluation of Hypoglycemic Activity and Sub-Acute Toxicity of the Novel Biochanin A–Chromium(III) Complex. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Pyridine. Retrieved from [Link]
-
BIO Web of Conferences. (n.d.). Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. Retrieved from [Link]
-
MDPI. (2021, September 18). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Retrieved from [Link]
-
Taylor & Francis Online. (2025, January 15). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen [intechopen.com]
- 3. mdpi.com [mdpi.com]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Chromium(III) picolinate - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Hypoglycemic Activity and Sub-Acute Toxicity of the Novel Biochanin A–Chromium(III) Complex [mdpi.com]
